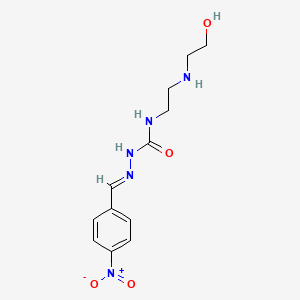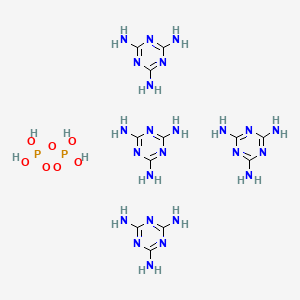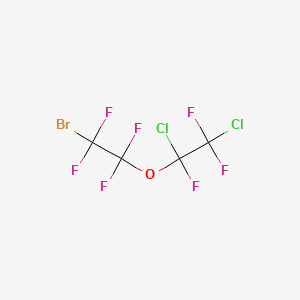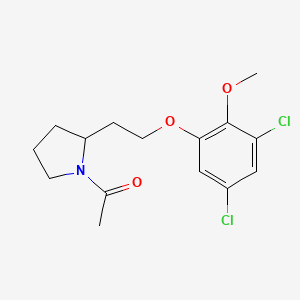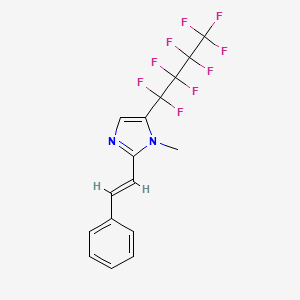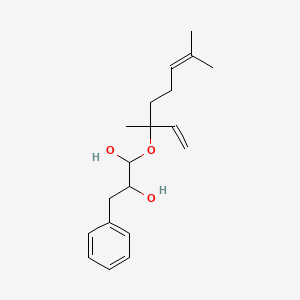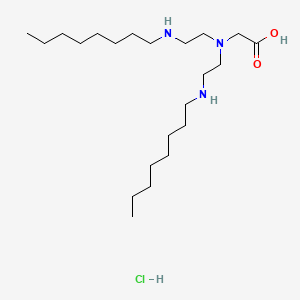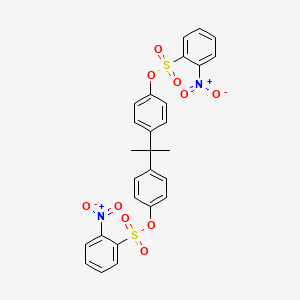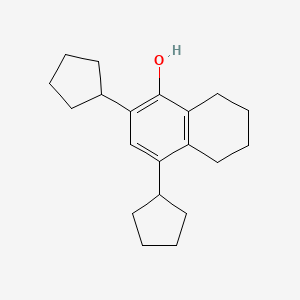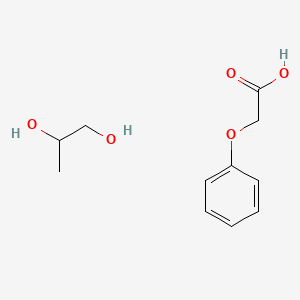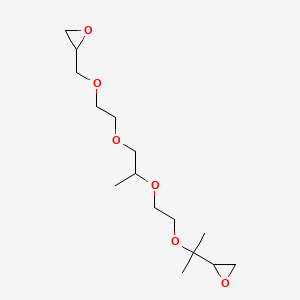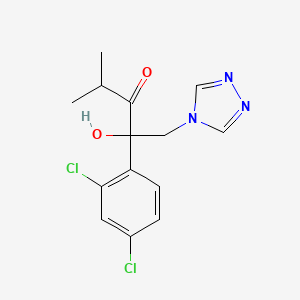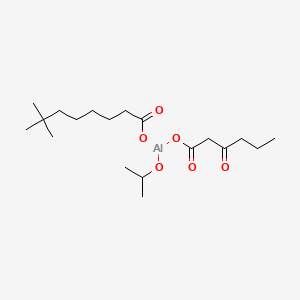
(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum is a complex organoaluminum compound It is characterized by the presence of ethyl acetoacetate, neodecanoate, and propan-2-olate ligands coordinated to an aluminum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the aluminum center.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would include precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.
Substitution: The ligands coordinated to the aluminum center can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the desired ligand and appropriate solvents.
Major Products:
Oxidation: Aluminum oxides and other oxidized species.
Reduction: Reduced aluminum species and by-products.
Substitution: New organoaluminum compounds with different ligands.
Aplicaciones Científicas De Investigación
(Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoaluminum compounds and as a catalyst in various organic reactions.
Biology: The compound can be used in studies involving aluminum’s biological interactions and effects.
Medicine: Research into potential medical applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of advanced materials, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum involves the coordination of its ligands to the aluminum center, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- (Methyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum
- (Ethyl acetoacetato-o1’,o3)(octanoato-o)(propan-2-olato)aluminum
- (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(butan-2-olato)aluminum
Comparison: (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum is unique due to its specific combination of ligands, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different catalytic activities, stability, and solubility profiles, making it suitable for specific applications.
Propiedades
Número CAS |
93893-30-2 |
|---|---|
Fórmula molecular |
C19H35AlO6 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C10H20O2.C6H10O3.C3H7O.Al/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-3-5(7)4-6(8)9;1-3(2)4;/h4-8H2,1-3H3,(H,11,12);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |
Clave InChI |
IGGPYDHKSWOZGJ-UHFFFAOYSA-L |
SMILES canónico |
CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)CCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



